Piperdial
Piperdial
Piperdial belongs to the class of organic compounds known as secondary alcohols. Secondary alcohols are compounds containing a secondary alcohol functional group, with the general structure HOC(R)(R') (R, R'=alkyl, aryl). Piperdial is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, piperdial is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, piperdial can be found in mushrooms. This makes piperdial a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
100288-36-6
VCID:
VC20803109
InChI:
InChI=1S/C15H22O3/c1-9-4-10(7-16)13(8-17)14(18)12-6-15(2,3)5-11(9)12/h4,7-9,11-14,18H,5-6H2,1-3H3/t9-,11+,12+,13-,14-/m0/s1
SMILES:
CC1C=C(C(C(C2C1CC(C2)(C)C)O)C=O)C=O
Molecular Formula:
C15H22O3
Molecular Weight:
250.33 g/mol
Piperdial
CAS No.: 100288-36-6
Cat. No.: VC20803109
Molecular Formula: C15H22O3
Molecular Weight: 250.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Piperdial belongs to the class of organic compounds known as secondary alcohols. Secondary alcohols are compounds containing a secondary alcohol functional group, with the general structure HOC(R)(R') (R, R'=alkyl, aryl). Piperdial is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, piperdial is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, piperdial can be found in mushrooms. This makes piperdial a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 100288-36-6 |
| Molecular Formula | C15H22O3 |
| Molecular Weight | 250.33 g/mol |
| IUPAC Name | (3aR,4S,5S,8R,8aR)-4-hydroxy-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-5,6-dicarbaldehyde |
| Standard InChI | InChI=1S/C15H22O3/c1-9-4-10(7-16)13(8-17)14(18)12-6-15(2,3)5-11(9)12/h4,7-9,11-14,18H,5-6H2,1-3H3/t9-,11+,12+,13-,14-/m0/s1 |
| Standard InChI Key | XXMVNOYKYOCDTD-OMRNGCIESA-N |
| Isomeric SMILES | C[C@H]1C=C([C@@H]([C@H]([C@H]2[C@@H]1CC(C2)(C)C)O)C=O)C=O |
| SMILES | CC1C=C(C(C(C2C1CC(C2)(C)C)O)C=O)C=O |
| Canonical SMILES | CC1C=C(C(C(C2C1CC(C2)(C)C)O)C=O)C=O |
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